2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1-methyl-3-phenylpropyl)acetamide
Overview
Description
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1-methyl-3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.18008961 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neuroprotective and MAO-B Inhibitory Activities
This compound, along with other similar structures, has been investigated for its neuroprotective and monoamine oxidase-B (MAO-B) inhibitory activities. A study identified a closely related structure as having the lowest neurotoxicity and the highest neuroprotection and MAO-B inhibitory activity, making it a promising candidate for further in vivo evaluations (Mitkov et al., 2022).
Antitumor Activity
New derivatives of this compound were synthesized and evaluated for their antitumor activity on breast cancer (MCF7) and leukemic cancer (K562) cell lines. These compounds showed potential due to their ability to bind and block oncogenic tyrosine kinases, particularly bcr/abl, indicating their usefulness in cancer research (Sultani et al., 2017).
Human A2B Adenosine Receptor Antagonism
A related compound has been identified as a selective antagonist ligand of A2B adenosine receptors. This is significant for pharmacological characterization of human A2B adenosine receptor subtypes, offering insights into potential therapeutic applications (Baraldi et al., 2004).
Dynamic NMR Properties
Research has also delved into the dynamic NMR properties of related compounds, which contributes to the understanding of the chemical structure and behavior of these molecules. This understanding is crucial for developing more effective drugs (Samimi et al., 2010).
Antimicrobial, Antioxidant, and Anticancer Properties
Further research has explored the synthesis of novel compounds related to this chemical structure, evaluating their antimicrobial, antioxidant, and anticancer properties. These studies help in identifying new potential therapeutic agents with diverse biological activities (Verma et al., 2021).
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-phenylbutan-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-13(9-10-14-7-5-4-6-8-14)21-15(25)11-24-12-20-17-16(24)18(26)23(3)19(27)22(17)2/h4-8,12-13H,9-11H2,1-3H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJQNPIOGXMFFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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